Imidapril tert-Butyl Ester

Overview

Description

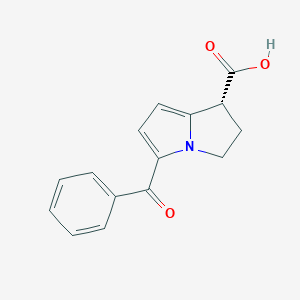

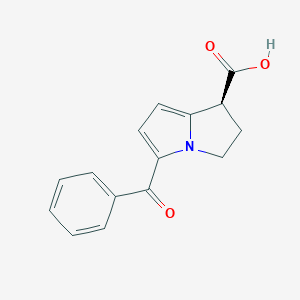

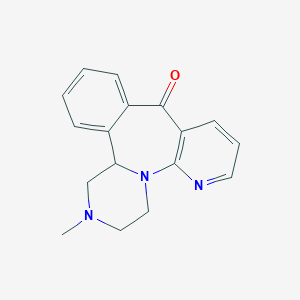

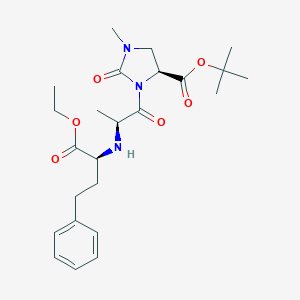

Imidapril tert-Butyl Ester (I-TBE) is a novel pharmaceutical compound that has been developed for use in laboratory experiments and medical research. It is a prodrug of imidapril, an angiotensin-converting enzyme (ACE) inhibitor that is used to treat hypertension, congestive heart failure, and other cardiovascular disorders. I-TBE has a number of unique properties that make it an attractive candidate for further research.

Scientific Research Applications

1. Metal Ion Removal from Aqueous Solutions

Imidazolium salts with appended aminodiacetic acid moieties as di-tert-butyl esters have been synthesized for the removal of metal ions like Cu(II), Ni(II), and Co(II) from aqueous solutions. These ionic liquids enable the formation of metal chelates with adjustable hydrophobicity and solubility properties, potentially useful in environmental and industrial applications (Harjani et al., 2008).

2. Study of Human Carboxylesterase 1 Kinetics

Research on esterified drugs like imidapril, which are hydrolyzed by carboxylesterase 1 (CES1), highlights species and tissue differences in the kinetics of this process. This study aids in understanding interindividual variability and could inform the development of oral prodrugs (Takahashi et al., 2008).

3. Impact of Organophosphate Ester Flame Retardants on Pharmacotherapy

Organophosphate ester flame retardants and plasticizers can affect the activity of human liver carboxylesterase, which is critical for the activation of drugs like imidapril. This research suggests that exposure to these substances may impact the effectiveness of pharmacotherapy (Phillips & Stapleton, 2019).

4. Flow Microreactors for Synthesis of Tertiary Butyl Esters

The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds represents a more efficient, versatile, and sustainable method compared to traditional batch processes. This could have implications in synthetic organic chemistry (Degennaro et al., 2016).

5. Synthesis of Imidapril Hydrochloride

Research on the synthesis of imidapril hydrochloride, involving steps like cyclization, esterification, and methylation, contributes to the understanding of the chemical processes involved in the production of this compound (Zhang Wei-jie & W. Ping, 2011).

6. Allosteric Kinetics of Human Carboxylesterase 1

This study focuses on the allosteric kinetics of human carboxylesterase 1, providing insights into the enzymatic hydrolysis of imidapril, an ACE-inhibitor prodrug. Understanding these kinetics is crucial for optimizing drug design and efficacy (Geshi et al., 2005).

Mechanism of Action

Target of Action

Imidapril tert-Butyl Ester is an intermediate in the preparation of Imidaprilat . The primary target of Imidapril, the parent compound of this compound, is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in peripheral vasodilation . This vasodilation reduces systemic blood pressure and has renoprotective effects in patients with type 1 diabetes . It also decreases renal sodium and water retention .

Pharmacokinetics

About 70% of the ingested Imidapril is quickly absorbed from the gut . The bioavailability of its active metabolite, imidaprilat, is about 42% . After multidose oral administration in patients with hypertension, steady-state maximum plasma concentrations of imidapril and imidaprilat are achieved in a median time of 2 and 5 hours, respectively . Approximately 25.5% of a single dose of imidapril 10mg is excreted in the urine within 24 hours . Elimination occurs primarily through excretion in the urine (about 40%) and feces (about 50%); the terminal elimination half-life of imidaprilat is about 24 hours .

Action Environment

The action of Imidapril can be influenced by various environmental factors. For instance, the absorption of Imidapril is significantly reduced when taken with a fatty meal .

Safety and Hazards

Future Directions

Recent advances in the transesterification of β-keto esters, which is relevant to the formation of tert-butyl esters, have led to the development of a variety of different approaches . This includes methodologies with minimal environmental impact . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research involving Imidapril tert-Butyl Ester .

Biochemical Analysis

Biochemical Properties

Imidapril tert-Butyl Ester is involved in biochemical reactions as an intermediate in the preparation of Imidaprilat . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The cellular effects of this compound are not directly mentioned in the available literature. It is known that Imidapril, a related compound, acts as an ACE inhibitor to suppress the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not directly mentioned in the available literature. The active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not specified in the available literature. It is known that the active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name |

tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKNKZKPFFKEV-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564208 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89371-38-0 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)